
N,1,1-Triphenylphosphanecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylamino(thiocarbonyl)diphenylphosphine is an organophosphorus compound characterized by the presence of a phenylamino group, a thiocarbonyl group, and two diphenylphosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with phenyl isothiocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
Reaction of Diphenylphosphine with Phenyl Isothiocyanate:
Industrial Production Methods
Industrial production of Phenylamino(thiocarbonyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine oxide
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Phenylamino(thiocarbonyl)diphenylphosphine has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with various molecular targets. The thiocarbonyl group can act as a nucleophile, participating in reactions with electrophilic species. The diphenylphosphine groups can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Lacks the thiocarbonyl and phenylamino groups, making it less versatile in certain reactions.
Diphenylphosphine: Similar but lacks the phenylamino and thiocarbonyl groups, limiting its reactivity.
Phenyl isothiocyanate: Contains the thiocarbonyl group but lacks the phosphine moiety, resulting in different reactivity and applications.
Phenylamino(thiocarbonyl)diphenylphosphine is unique due to the combination of its functional groups, which confer distinct chemical properties and broaden its range of applications.
Eigenschaften
CAS-Nummer |
82449-23-8 |
|---|---|
Molekularformel |
C19H16NPS |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-diphenylphosphanyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) |
InChI-Schlüssel |
LFSOYVGHUJONAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


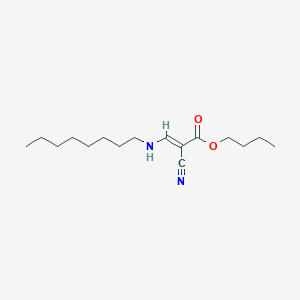
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
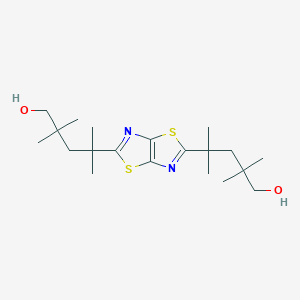

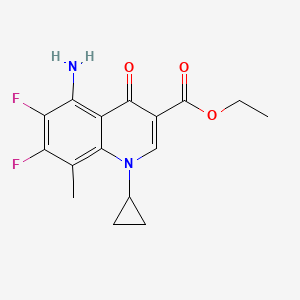
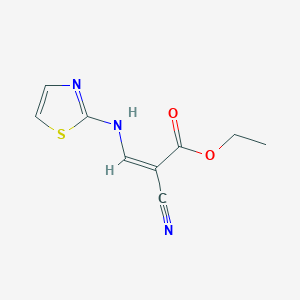

![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)


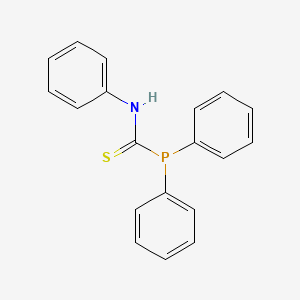
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
